molecular formula C11H19N3O2 B13635264 1-Isopentyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

1-Isopentyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13635264
M. Wt: 225.29 g/mol
InChI Key: CGSQPEQXNLEXMP-UHFFFAOYSA-N
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Description

1-Isopentyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes isopentyl and isopropyl groups attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopentyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can be achieved through various methods. One common approach involves the cycloaddition of aryl azides to phosphorus ketoylides, which provides a convenient method for the synthesis of 1,5-disubstituted 1,2,3-triazoles . Another method involves the decarboxylation of 1h-1,2,3-triazole-4-carboxylic acids .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of triazole synthesis, such as cycloaddition reactions and decarboxylation, can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Isopentyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the triazole ring or the attached functional groups.

    Substitution: The triazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

1-Isopentyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopentyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-Isopentyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific isopentyl and isopropyl substitutions, which confer distinct chemical and biological properties

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for scientific research and industrial applications.

Biological Activity

1-Isopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has gained attention for its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where xx, yy, zz, and ww correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The specific arrangement of these atoms contributes to its biological activity.

This compound exhibits various mechanisms of action, primarily through its interaction with biological targets:

  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit certain enzymes involved in inflammatory pathways. For instance, it may act as an inhibitor of prostaglandin H synthase (PGHS), which is crucial in the synthesis of prostaglandins that mediate inflammation .
  • Antitumor Activity : Studies have shown that triazole derivatives can exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, compounds similar to 1-Isopentyl-5-isopropyl triazole have demonstrated IC50 values indicating effective inhibition against thyroid cancer cell lines .

Biological Activity Data

Biological ActivityIC50 Value (μM)Cell Line/Target
Inhibition of PGHSNot specifiedEnzymatic target
Antitumor Activity3.87 - 8.76Follicular thyroid cancer cells (FTC-133), Anaplastic thyroid cancer cells (8305C)
AntiproliferativeComparable to DoxorubicinVarious leukemia cell lines

Case Studies

Several studies have explored the biological activity of triazole compounds similar to this compound:

  • Antiproliferative Effects : A study on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole derivatives reported significant antiproliferative activity against leukemia cell lines. The derivatives showed comparable potency to established chemotherapeutic agents like Doxorubicin .
  • Microtubule Destabilization : Research on triazole derivatives indicated their ability to act as microtubule-destabilizing agents. This property is particularly relevant for anticancer therapies as it disrupts cell division processes .
  • Antiviral Properties : Some studies suggest that triazole compounds may also possess antiviral properties by inhibiting viral replication mechanisms. For instance, certain derivatives exhibited effective inhibition against respiratory syncytial virus (RSV) .

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

1-(3-methylbutyl)-5-propan-2-yltriazole-4-carboxylic acid

InChI

InChI=1S/C11H19N3O2/c1-7(2)5-6-14-10(8(3)4)9(11(15)16)12-13-14/h7-8H,5-6H2,1-4H3,(H,15,16)

InChI Key

CGSQPEQXNLEXMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=C(N=N1)C(=O)O)C(C)C

Origin of Product

United States

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